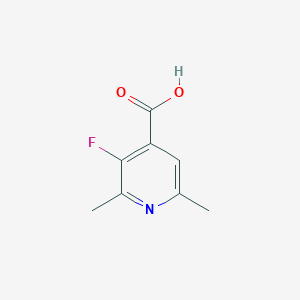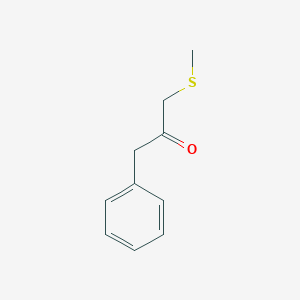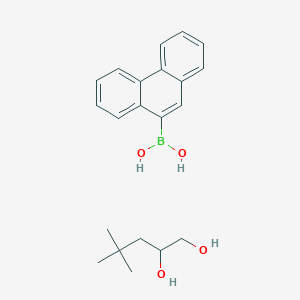
Pyrimidin-5-ylboronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-5-ylboronic acid hydrochloride: is a chemical compound with the molecular formula C4H5BN2O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylboronic acid hydrochloride typically involves the reaction of pyrimidine with boronic acid derivatives. One common method is the reaction of 5-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidin-5-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidin-5-ylboronic acid.
Reduction: It can be reduced to form pyrimidin-5-ylboronic ester.
Substitution: It can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in the Suzuki-Miyaura reaction.
Major Products Formed:
Oxidation: Pyrimidin-5-ylboronic acid.
Reduction: Pyrimidin-5-ylboronic ester.
Substitution: Various biaryl compounds formed through the Suzuki-Miyaura cross-coupling reaction.
Aplicaciones Científicas De Investigación
Pyrimidin-5-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of fine chemicals and materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of pyrimidin-5-ylboronic acid hydrochloride in the Suzuki-Miyaura reaction involves the formation of a palladium complex with the boronic acid derivative and the halide substrate. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved in this reaction are primarily the palladium catalyst and the boronic acid derivative.
Comparación Con Compuestos Similares
- Pyridin-4-ylboronic acid
- Pyridin-3-ylboronic acid
- Phenylboronic acid
- Naphthalen-1-ylboronic acid
Comparison: Pyrimidin-5-ylboronic acid hydrochloride is unique due to its pyrimidine ring structure, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Propiedades
Fórmula molecular |
C4H6BClN2O2 |
|---|---|
Peso molecular |
160.37 g/mol |
Nombre IUPAC |
pyrimidin-5-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H5BN2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H |
Clave InChI |
YHNNXVGLVKWLMN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CN=C1)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)



![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)






